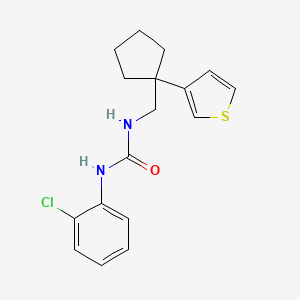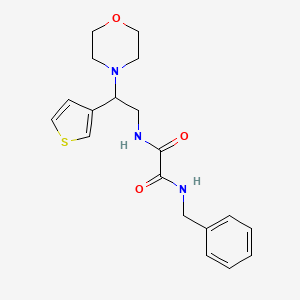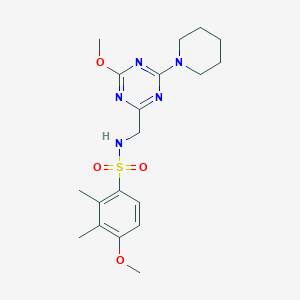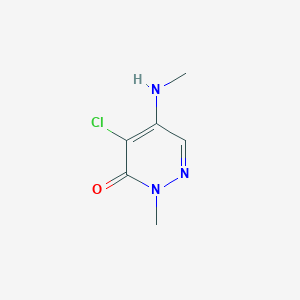
1-(4-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, also known as EMAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMAP belongs to the class of pyrrolidine-2,5-dione derivatives and has been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in the area of heterocyclic chemistry often involves the synthesis of compounds with similar structures to "1-(4-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione" for various applications. For instance, Yamagata et al. (1993) explored the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides through reactions involving morpholino and pyrrolidine, highlighting methods that could be applicable to the synthesis and study of related compounds (Yamagata et al., 1993).
Potential Applications in Material Science
The investigation into conjugated polymers for electronic applications often includes the study of pyrrolidine-dione derivatives due to their unique electronic properties. For example, Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte using diketopyrrolopyrrole (DPP) backbone structures for use as an electron transport layer in polymer solar cells, suggesting similar potential applications for compounds related to "this compound" (Hu et al., 2015).
Chemical Synthesis and Bioactivity Studies
Chemical synthesis techniques that involve pyrrolidine-dione derivatives are crucial for developing new compounds with potential bioactivities. Studies like those conducted by Liu et al. (2014), which focus on the synthesis and bioactivity evaluation of 4-amino derivatives of tetramic acid, demonstrate the interest in exploring the chemical space around pyrrolidine-dione structures for discovering compounds with useful biological activities (Liu et al., 2014).
Advanced Synthesis Techniques
Advanced synthesis techniques, such as those explored by Yan et al. (2018) for the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide, highlight the ongoing development of methods that could be applied to the synthesis and functionalization of compounds similar to "this compound". These studies offer insights into the reactivity and potential transformations applicable to a wide range of pyrrolidine-dione derivatives (Yan et al., 2018).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-29-19-9-7-18(8-10-19)25-21(26)15-20(22(25)27)23-16-3-5-17(6-4-16)24-11-13-28-14-12-24/h3-10,20,23H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFVPLGCOXIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2581875.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2581876.png)


![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)


![N-[[4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2581890.png)